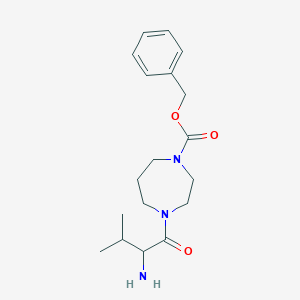
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, an amino acid derivative, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl ester group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability . These systems allow for continuous production, which is beneficial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its structural features.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The amino acid derivative portion of the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-[(2-{[(2R)-2-amino-3-methylbutanoyl]oxy}ethoxy)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound shares structural similarities but has different functional groups and ring systems.
(2S)-2-amino-3-methylbutanoic acid: A simpler amino acid derivative that lacks the diazepane ring and benzyl ester group.
Uniqueness
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring, an amino acid derivative, and a benzyl ester group.
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)16(19)17(22)20-9-6-10-21(12-11-20)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
InChI Key |
LSDAKEYOMULXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















